(3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-3-7(10)5-14/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWEHFSYOOAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves:
- Formation of the 1-methyl-1H-1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction.
- Coupling of the triazole carboxylic acid or its derivative with the 3-aminopiperidine moiety through amide bond formation.
This approach is supported by the synthesis of related triazole-piperazine and triazole-piperidine derivatives, where the triazole carboxylic acid intermediates are prepared first and then coupled with amines to yield the target amides.
Synthesis of 1-Methyl-1,2,3-Triazole Core
The 1,2,3-triazole ring is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition, which proceeds as follows:
- Step 1: Preparation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid intermediate by reacting methyl azide with an alkyne derivative such as ethyl propiolate under Cu(I) catalysis.
- Step 2: Hydrolysis of the ester to yield the corresponding triazole carboxylic acid.
This method is efficient and provides regioselective formation of the 1,4-disubstituted triazole ring, which is essential for the subsequent amide coupling.
Preparation of 3-Aminopiperidin-1-yl Intermediate
The 3-aminopiperidine fragment is typically introduced as the amine nucleophile in the amide bond formation step. The 3-aminopiperidine can be used directly or protected/deprotected as required depending on the synthetic route.
Amide Bond Formation
The key step involves coupling the triazole carboxylic acid intermediate with 3-aminopiperidine to form the target amide:
- Activation of the carboxylic acid group of the triazole intermediate using coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.
- Reaction with 3-aminopiperidine under mild conditions to afford (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone.
This step is generally carried out in anhydrous solvents such as dichloromethane or DMF, often in the presence of a base like triethylamine to scavenge the generated acid.
Alternative Synthetic Routes and Catalysts
Recent advances include metal-free synthetic approaches and multicomponent reactions for related triazole derivatives, which may be adapted for this compound to improve sustainability and yield:
- Metal-free multicomponent reactions: Using sodium azide, substituted phenacyl bromides, and aldehydes in one-pot reactions to form triazole hybrids without transition metals.
- Green chemistry approaches: Employing ultrasound-assisted deep eutectic solvents as biodegradable media to facilitate azide-alkyne cycloaddition with high efficiency and eco-friendliness.
Although these methods are reported for related triazole hybrids, the core principles can be applied to the synthesis of (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone for improved environmental compatibility.
Summary Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Azide-Alkyne Cycloaddition (CuAAC) | Methyl azide + ethyl propiolate, CuSO4, sodium ascorbate, t-butanol/H2O (2:1), 8 h | Formation of 1-methyl-1,2,3-triazole-4-carboxylate ester |
| 2 | Hydrolysis | 4 N NaOH aqueous solution | Conversion of ester to 1-methyl-1,2,3-triazole-4-carboxylic acid |
| 3 | Amide Coupling | Triazole acid + 3-aminopiperidine, EDC or DCC, base, anhydrous solvent | Formation of (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone |
| 4 | Purification | Column chromatography or recrystallization | Isolation of pure target compound |
Research Findings and Yields
- The copper(I)-catalyzed azide-alkyne cycloaddition step typically yields the triazole ester intermediates in good to excellent yields (70–90%).
- Hydrolysis to the triazole acid proceeds efficiently with strong base (NaOH), yielding the acid in high purity.
- Amide bond formation with 3-aminopiperidine usually proceeds with moderate to high yield (60–85%), depending on the coupling reagent and conditions.
- The overall synthetic route is modular, allowing for substitution on the triazole or piperidine rings to generate derivatives for biological evaluation.
Notes on Characterization and Purity
- The final compound is characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- Typical ^1H NMR signals include methyl protons on the triazole ring and characteristic piperidine ring protons.
- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 209.25 g/mol.
Chemical Reactions Analysis
(3-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: : These may include carboxylic acids, aldehydes, or ketones.
Reduction products: : Reduced forms of the compound with different functional groups.
Substitution products: : Derivatives with new substituents at specific positions.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
One of the most promising applications of (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is its potential as an anticancer agent. Research has shown that derivatives of this compound can inhibit specific protein-protein interactions crucial for cancer cell proliferation. For instance, studies indicate that compounds with similar structures exhibit significant inhibitory effects on menin interactions with MLL (Mixed-Lineage Leukemia) proteins, which are implicated in certain types of leukemia .
Case Study: Menin–MLL Inhibitors
In a study focused on structure-based optimization, compounds related to (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone demonstrated high binding affinity to menin with a dissociation constant () of 24 nM and an IC value of 31 nM against MLL leukemia cells . This highlights the compound's potential as a lead structure for developing novel anticancer therapies.
2. Antimicrobial Properties
The triazole moiety present in the compound is known for its antimicrobial properties. Triazoles have been extensively studied for their ability to inhibit fungal growth and are used in various antifungal medications. The incorporation of the piperidine group may enhance the bioactivity of the triazole scaffold, making it a candidate for further exploration in antifungal drug development.
Structure-Based Drug Design
3. Optimization of Drug-Like Properties
The design and synthesis of (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involve structure-based drug design principles aimed at improving its pharmacokinetic properties. Research has focused on modifying substituents on the triazole ring to enhance selectivity and potency while minimizing off-target effects.
Table: Structure–Activity Relationship (SAR) Insights
Mechanism of Action
The mechanism by which (3-Aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Methanone Derivatives
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)(1H-1,2,3-triazol-5-yl)methanone (Compound 4e)
- Structure: Features two triazole rings connected via a methanone group.
- Key Differences : Lacks the piperidine ring and amine substituent, reducing conformational flexibility and basicity compared to the target compound.
- Synthesis: Synthesized via enaminone chemistry with 96% yield, indicating efficient coupling reactions between heterocyclic precursors .
- Physical Properties : Melting point (mp) = 220°C, higher than many analogs due to strong intermolecular hydrogen bonding between triazole rings .
(1-Methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone Derivatives
- Structure: Piperidine replaces one triazole in 4e, but lacks the 3-amino substituent.
- Synthesis: Similar enaminone-based methods yield 79–96% , suggesting the target compound could be synthesized efficiently with minor modifications.
Piperidine- and Amine-Substituted Analogs
[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine
- Structure: Piperidine ring with a 3-aminomethyl group and a 3-methylbenzoyl substituent.
- Key Differences : The benzoyl group introduces aromaticity, enhancing lipophilicity but reducing water solubility compared to the target compound’s triazole group.
- Biological Relevance : Such analogs are explored for CNS targets due to piperidine’s blood-brain barrier permeability .
Pyrazole- and Thiophene-Linked Methanones
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Structure: Combines pyrazole and thiophene rings with multiple amino and cyano groups.
- Key Differences: The thiophene’s electron-rich nature and cyano substituents enhance electrophilic reactivity, unlike the target compound’s triazole, which is more sterically shielded.
- Synthesis: Requires malononitrile and sulfur, indicating divergent synthetic pathways compared to triazole-piperidine systems .
Melting Points and Solubility
- Target Compound: Expected mp range: 180–210°C (based on triazole-piperidine analogs in ). The 3-amino group may lower mp slightly compared to non-amine analogs due to reduced crystallinity.
- Solubility : The amine group enhances water solubility at acidic pH, whereas triazole contributes to moderate lipophilicity. This balance is advantageous for oral bioavailability.
Structural Insights from Crystallography
For example, analogs like 4e–4j () likely adopt planar triazole configurations with piperidine rings in chair conformations, optimizing steric and electronic interactions .
Biological Activity
The compound (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a novel chemical entity with potential biological applications. Its structure includes a piperidine moiety and a triazole ring, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 209.25 g/mol
- CAS Number : 1870387-17-9
Biological Activity Overview
The biological activity of (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has been investigated in various studies, revealing its potential as a therapeutic agent in multiple contexts:
1. Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole group can interfere with the biosynthesis of nucleic acids in microorganisms, making it a target for developing new antibiotics.
2. Anticancer Potential
Studies have shown that derivatives of triazoles can inhibit cancer cell proliferation. The presence of the piperidine moiety may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on tumor cells.
3. Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of various enzymes. For instance, triazole derivatives have been identified as potent DPP-4 (Dipeptidyl Peptidase IV) inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .
Case Studies and Research Findings
The mechanisms through which (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its biological effects include:
Inhibition of Enzymatic Activity : By mimicking substrate structures or binding to active sites on enzymes like DPP-IV, this compound can modulate metabolic pathways.
Antimicrobial Action : The triazole ring is known to disrupt fungal cell wall synthesis and inhibit specific enzymes critical for microbial survival.
Cytotoxic Effects on Cancer Cells : The ability to induce apoptosis in cancer cells may be attributed to DNA damage or interference with cell cycle regulation.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (3-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone?
The synthesis typically involves multi-step reactions, including coupling of the triazole and piperidine moieties. A general approach includes:
- Step 1 : Activation of the carboxylic acid (e.g., 1-methyl-1H-1,2,3-triazole-4-carboxylic acid) using coupling agents like EDCl-HCl and HOBt in dry DMF .
- Step 2 : Reaction with 3-aminopiperidine in the presence of a base (e.g., DIPEA) under inert conditions.
- Step 3 : Purification via column chromatography (e.g., CHCl:MeOH, 9:1) and validation using HPLC (purity >95% at 254 nm) .
Yields vary depending on reaction optimization (e.g., solvent choice, temperature), with reported yields for analogous compounds ranging from 8% to 85% .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify hydrogen/carbon environments. For example, the triazole proton typically appears as a singlet near δ 8.0 ppm, while the piperidine NH group resonates at δ 1.5–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular mass (e.g., [M+H] calculated for CHNO: 244.13) .
- Elemental Analysis : Comparison of calculated vs. experimental C/H/N percentages (e.g., C: ~72%, H: ~5.5%, N: ~12%) to assess purity .
Advanced: How can conflicting NMR data for structurally similar compounds guide the characterization of this molecule?
Discrepancies in NMR shifts (e.g., piperidine NH vs. aromatic protons) may arise from solvent effects or tautomerism. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign connectivity .
- Comparative Analysis : Cross-referencing with analogs like (4-aminopiperidin-1-yl)(1-methyl-1H-indol-2-yl)methanone, where NH protons show distinct splitting patterns in DMSO-d .
Advanced: What computational methods are used to predict the reactivity or biological activity of this compound?
- Density Functional Theory (DFT) : B3LYP/6-31G* calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Molecular Docking : To simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, triazole-containing analogs exhibit binding affinity via π-π stacking and hydrogen bonding .
- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Advanced: How can reaction conditions be optimized to improve synthesis efficiency?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. ethereal solvents .
- Catalyst Selection : Cu(I)-catalyzed click chemistry for triazole formation improves regioselectivity .
- Temperature Control : Lower temperatures (−35°C to 0°C) minimize side reactions during sensitive steps (e.g., acylation) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes for analogous triazole-piperidine hybrids .
Advanced: What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Basis Set Refinement : Upgrading from 6-31G(d,p) to aug-cc-pVTZ in DFT calculations improves agreement with experimental IR/NMR .
- Solvent Correction : Applying PCM (Polarizable Continuum Model) to theoretical NMR shifts accounts for solvent-induced deviations .
- Crystallographic Validation : Single-crystal X-ray diffraction (as in 3a from Xu et al.) provides definitive structural benchmarks .
Advanced: How is the biological activity of this compound evaluated in vitro?
- Enzyme Inhibition Assays : Measure IC values against targets (e.g., kinases) using fluorescence-based methods .
- Cellular Uptake Studies : LC-MS quantification of intracellular concentrations in cell lines (e.g., HEK293) .
- Microbiological Testing : Agar dilution assays to determine minimum inhibitory concentrations (MICs) against pathogens like Enterobacter aerogenes .
Advanced: What mechanistic insights explain the compound’s reactivity in substitution or oxidation reactions?
- Nucleophilic Aromatic Substitution : The triazole’s electron-deficient C4 position reacts with amines under mild conditions .
- Oxidation Pathways : The piperidine NH group is susceptible to oxidation by KMnO, forming nitro derivatives, which can be monitored via TLC .
- pH-Dependent Stability : Protonation of the triazole N2 atom at low pH increases electrophilicity, accelerating hydrolysis .
Advanced: How do structural modifications (e.g., substituent variation) impact physicochemical properties?
- LogP Analysis : Introducing electron-withdrawing groups (e.g., -F) decreases logP (improving solubility), while methyl groups increase hydrophobicity .
- Melting Point Trends : Bulky aryl substituents (e.g., biphenyl) raise melting points due to enhanced crystal packing .
- Bioactivity Correlation : Fluorine substitution at the triazole 1-position enhances antimicrobial activity by 2–3 fold in analogs .
Advanced: What experimental and theoretical approaches validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Exposure to light, heat, and pH extremes (e.g., 0.1 M HCl/NaOH) with HPLC monitoring .
- DFT-Based Transition State Analysis : Identifies degradation pathways (e.g., ring-opening of piperidine) .
- Plasma Stability Assays : Incubation in human plasma (37°C, 24 h) followed by LC-MS quantification of intact compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
